molecular formula C19H17NO4 B1663250 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate CAS No. 299952-11-7

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate

Cat. No.: B1663250
CAS No.: 299952-11-7
M. Wt: 323.3 g/mol
InChI Key: MHZPOYOBXRFTNM-UHFFFAOYSA-N
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Description

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate is a complex organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol This compound is characterized by its unique structure, which includes a chromenyl acetate moiety linked to a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridin-2-ylchromen-4-one with propyl acetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-oxo-6-propyl-3-pyridin-2-ylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-6-13-9-14-18(10-17(13)24-12(2)21)23-11-15(19(14)22)16-7-4-5-8-20-16/h4-5,7-11H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZPOYOBXRFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate
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4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate
Reactant of Route 3
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4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate
Reactant of Route 4
4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate
Reactant of Route 5
4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate
Reactant of Route 6
4-oxo-6-propyl-3-(pyridin-2-yl)-4H-chromen-7-yl acetate

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